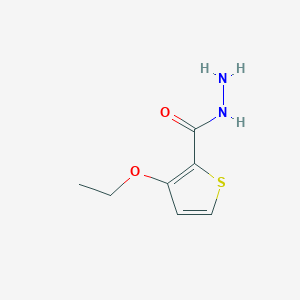

3-Ethoxythiophene-2-carbohydrazide

説明

Thermopsine is a quinolizidine alkaloid isolated from various species of the genus Thermopsis, including Thermopsis alpina, Thermopsis alterniflora, Thermopsis dolichocarpa, Thermopsis fabacea, Thermopsis lanceolata, and Thermopsis turkestanica . It is known for its antibacterial and anti-inflammatory properties .

準備方法

合成経路と反応条件: テルモプシンは、キノリジジンアルカロイドを含む様々な化学反応によって合成することができます。 一般的な方法の1つは、キノリジジンアルカロイドを臭素化して、3,5-ジブロモ-テルモプシンなどの誘導体を得ることです . 反応条件は、通常、硫酸などの溶媒中で臭化水素酸と過酸化水素を使用することを含みます。

工業生産方法: テルモプシンの工業生産には、テルモプシス属に属する植物の果実、さや、および茎の樹皮から化合物を抽出することが含まれます . 抽出プロセスには、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、およびアセトンなどの溶媒を使用した溶媒抽出が含まれます .

化学反応の分析

反応の種類: テルモプシンは、以下を含む様々な化学反応を受けます。

酸化: テルモプシンは、酸化されて異なる誘導体になる可能性があります。

還元: 還元反応は、テルモプシンをその還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 塩酸中の亜鉛粉などの還元剤が使用されます。

生成される主な生成物:

臭素化: 3,5-ジブロモ-テルモプシンと3-ブロモ-テルモプシン.

ニトロ化: 3-ニトロ-テルモプシンと5-ニトロ-テルモプシン.

4. 科学研究への応用

テルモプシンは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-Ethoxythiophene-2-carbohydrazide can be achieved through various methods. One notable approach involves the reaction of thiophene derivatives with hydrazine under specific conditions to yield the desired carbohydrazide. The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction (XRD) to confirm its structure and purity.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties

There is emerging evidence suggesting that derivatives of thiophene compounds, including this compound, may possess anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, although further research is required to elucidate the exact mechanisms involved.

Pharmaceutical Applications

1. Drug Development

The unique chemical structure of this compound positions it as a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to form complexes with metal ions can be exploited in drug design, particularly for targeting specific biological pathways.

2. Agrochemical Potential

This compound may also serve as a precursor in the synthesis of agrochemicals. Its derivatives have been explored for their potential use as herbicides or fungicides due to their biological activity against plant pathogens.

Material Science Applications

1. Conductive Polymers

this compound can be incorporated into conductive polymer matrices. Its electrical properties may enhance the conductivity of polymers used in electronic devices, paving the way for advancements in organic electronics.

2. Sensor Development

The compound's unique electronic properties make it suitable for developing sensors, particularly for detecting environmental pollutants or biological markers. Research into its sensor applications is ongoing, with promising results indicating its effectiveness in real-time monitoring systems.

Case Studies and Research Findings

作用機序

類似化合物との比較

テルモプシンは、その特異的な抗菌性と抗炎症特性により、キノリジジンアルカロイドの中で独特な存在です . 類似の化合物には以下が含まれます。

パキカルピン: 同様の作用機序を持つが、より活性が高い.

シチシン: 異なる薬理学的特性を持つ別のキノリジジンアルカロイド.

アナジリン: 同じ植物種に含まれるが、異なる生物学的活性を持つ.

テルモプシンは、抗菌および抗炎症研究における特異的な用途により、様々な科学分野において貴重な化合物となっています。

生物活性

3-Ethoxythiophene-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is derived from thiophene-2-carboxylic acid through a hydrazine reaction, which introduces a carbohydrazide functional group. The synthesis typically involves the reaction of thiophene derivatives with ethyl or other alkyl hydrazides under controlled conditions, often yielding various derivatives with potential biological activities.

Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. For instance, in a study evaluating several thiophene derivatives using the ABTS radical cation assay, 3-amino thiophene-2-carboxamide derivatives showed up to 62% inhibition , comparable to ascorbic acid (88.44%) . This suggests that the presence of the ethoxy group may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated higher activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with inhibition percentages ranging from 40% to 86.9% . The compound's structural modifications, particularly the presence of methoxy groups, were linked to enhanced antibacterial properties .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 20 (against P. aeruginosa) | 86.9 |

| Ampicillin | 25 | 83.3 |

| 3-Amino derivative | 19 (against B. subtilis) | 82.6 |

Anticancer Activity

The antiproliferative effects of thiophene derivatives have been notably significant in cancer research. In vitro studies have shown that compounds related to this compound exhibit cytotoxicity against human tumor cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colon cancer) . The half-maximal inhibitory concentration (GI50) values indicate that these compounds can effectively inhibit cell growth, showcasing their potential as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound derivatives with various biological targets. For example, docking studies against human carbonic anhydrase IX (CA IX) revealed strong binding interactions, with some derivatives exhibiting binding energies comparable to established inhibitors . This highlights the potential of these compounds in therapeutic applications targeting specific enzymes involved in cancer progression.

Case Studies and Experimental Findings

- Antioxidant Efficacy : A study found that the antioxidant activity of 3-amino thiophene derivatives was significantly higher than their hydroxy and methyl counterparts, suggesting structural modifications can enhance bioactivity .

- Antibacterial Performance : In a comparative analysis against standard antibiotics like ampicillin, derivatives of thiophene-2-carboxamide showed superior activity against pathogenic bacteria, indicating their potential as alternative antimicrobial agents .

- Cytotoxicity Assessment : The cytotoxic effects were assessed across multiple human cancer cell lines, demonstrating that certain derivatives could achieve over 50% inhibition in cell viability after 48 hours of exposure .

特性

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-40-3 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。